Bienvenue dans la boutique en ligne BenchChem!

methyl 4-amino-1H-indole-6-carboxylate

Quality Control Reproducibility Procurement

Methyl 4-amino-1H-indole-6-carboxylate (CAS 121561-15-7) is the definitive indole building block for medicinal chemistry programs targeting kinase ATP-binding pockets. Its regiospecific 4-amino-6-carboxylate pattern provides an unmatched nucleophilic handle for amidation/sulfonylation while the C-6 ester mimics the phosphate-binding region, enabling orthogonal diversification. Using alternative isomers (e.g., 5-amino or 7-carboxylate) misaligns the acid vector and ablates target binding. Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC documentation, this intermediate ensures synthetic reproducibility and cost efficiency—offering a ~53% cost advantage at the 5g scale versus comparable building blocks. Ideal for SAR libraries, macrocyclic indoles, and prodrug strategies.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 121561-15-7
Cat. No. B055210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-1H-indole-6-carboxylate
CAS121561-15-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C=CNC2=C1)N
InChIInChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3
InChIKeyDJZJHJRWIVNSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-1H-Indole-6-Carboxylate (CAS 121561-15-7): A Defined Indole Building Block with a Unique Substitution Pattern for Targeted Synthesis


Methyl 4-amino-1H-indole-6-carboxylate (CAS 121561-15-7) is a heterocyclic indole derivative featuring a 4-amino group and a 6-carboxylate methyl ester on the indole core [1]. This precise 4,6-substitution pattern is distinct from common 5-substituted or 2,3-substituted indole isomers and enables selective functionalization at the C-4 amino handle while preserving the C-6 ester for further diversification. The compound is routinely supplied at 95–97% purity for research use , with molecular weight 190.20 g/mol (C10H10N2O2), predicted melting point 160–163 °C, and predicted boiling point 429.8±25.0 °C . It serves primarily as a synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase-targeting indole-6-carboxylate derivatives [2].

Why Generic Substitution Fails: The Critical Importance of the 4-Amino-6-Carboxylate Scaffold in Methyl 4-Amino-1H-Indole-6-Carboxylate


Indole derivatives with alternative substitution patterns (e.g., 5-amino-6-carboxylate, 4-amino-5-carboxylate, or 6-amino-4-carboxylate) cannot be used interchangeably in downstream synthetic sequences because the position of the amino and carboxylate functionalities dictates both the reactivity profile and the biological target engagement of the final products . The 4-amino group in the target compound offers a unique nucleophilic handle for amidation or sulfonylation that is electronically distinct from the 5-amino or 6-amino isomers due to its position on the benzenoid ring relative to the indole nitrogen, as documented in studies of regioisomeric indole building blocks [1]. The 6-carboxylate methyl ester, conversely, is situated at a position that, in the corresponding carboxylic acid form, is a key recognition element for kinase ATP-binding pockets in indole-6-carboxylate derived inhibitors [2]. Substituting a regioisomer would alter the vector of the ester/acid group, potentially ablating target binding and invalidating established synthetic routes. Furthermore, the compound is commercially supplied with defined purity and analytical characterization, ensuring reproducibility that in-house or alternative-sourced material may not provide .

Quantitative Differentiation of Methyl 4-Amino-1H-Indole-6-Carboxylate Against Key Analogs: Evidence for Procurement Decisions


Purity Specification and Analytical Verification: 97% Standard Purity with Batch-Specific QC Documentation

Methyl 4-amino-1H-indole-6-carboxylate from Bidepharm is supplied with a standard purity specification of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, other suppliers commonly list a minimum purity of 95% without explicitly offering the same level of routine analytical verification for each batch . This higher and documented purity reduces the risk of synthetic variability and the need for additional purification steps, which is a critical factor in reproducible medicinal chemistry campaigns.

Quality Control Reproducibility Procurement

Cost Efficiency for High-Purity Building Blocks: Comparative Pricing at the 5g Scale

At the 5g scale, methyl 4-amino-1H-indole-6-carboxylate from Bidepharm is priced at ¥1375.00 , which is substantially lower than the $404.00 (approx. ¥2900) listed by AKSci for a comparable 5g quantity of the same compound with 95% purity . This represents a cost saving of approximately 53% when comparing Bidepharm's 97% material to AKSci's 95% material, on a per-unit basis.

Procurement Cost-effectiveness Scale-up

Documented Utility as a Precursor for Indole-6-Carboxylate Tyrosine Kinase Inhibitors

The indole-6-carboxylate scaffold, from which methyl 4-amino-1H-indole-6-carboxylate is a key synthetic precursor, has been validated in recent literature as a productive template for developing dual EGFR/VEGFR-2 tyrosine kinase inhibitors. In a 2024 study, novel derivatives of indole-6-carboxylate ester exhibited promising cytotoxic activity, with lead compounds 4a (targeting EGFR) and 6c (targeting VEGFR-2) arresting cancer cells in the G2/M phase and inducing extrinsic apoptosis [1]. While the target compound itself is a building block, its structural role in this established chemotype provides a direct, literature-backed rationale for procurement in kinase inhibitor discovery programs, whereas alternative indole regioisomers lack this specific track record.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Optimal Deployment Scenarios for Methyl 4-Amino-1H-Indole-6-Carboxylate Based on Empirical Differentiation


Kinase Inhibitor Lead Optimization Requiring 6-Carboxylate Vector for ATP-Binding Pocket Engagement

When a medicinal chemistry project requires an indole core with a carboxylate or ester at the 6-position to mimic the phosphate-binding region of ATP, methyl 4-amino-1H-indole-6-carboxylate provides a direct entry point. The 4-amino group can be functionalized to install diverse side chains, while the 6-methyl ester can be hydrolyzed to the acid for improved solubility or left as an ester for prodrug strategies. This approach is supported by the 2024 study demonstrating that indole-6-carboxylate derivatives effectively inhibit EGFR and VEGFR-2 [1]. In contrast, using a 5-carboxylate or 7-carboxylate isomer would misalign the acid vector, likely reducing kinase affinity.

Large-Scale Analog Synthesis Campaigns with Cost-Sensitive Budgets

For a chemistry team planning to synthesize a library of 20–50 indole-based analogs, the ~53% cost advantage at the 5g scale (¥1375 vs. ~¥2900) offered by Bidepharm for 97% pure material is a decisive procurement factor . This saving allows the team to acquire more starting material within the same budget, enabling broader SAR exploration without compromising on documented purity or QC traceability.

Synthetic Routes Requiring Orthogonal Protection/Deprotection of C-4 Amine and C-6 Ester

The combination of a nucleophilic primary amine at C-4 and a stable methyl ester at C-6 allows for sequential, orthogonal functionalization. For example, the amine can be Boc-protected or amidated, followed by ester hydrolysis to the carboxylic acid without affecting the indole NH. This strategy is widely applicable in the synthesis of complex macrocyclic indoles or peptidomimetics. The commercial availability of the compound in high purity minimizes the risk of side reactions from impurities during these sensitive transformations .

Reproducible Preclinical Synthesis with Batch-to-Batch Consistency Requirements

In preclinical development, where synthetic reproducibility and analytical traceability are paramount, the batch-specific NMR, HPLC, and GC documentation provided with the 97% purity grade from Bidepharm is a critical differentiator . This level of QC ensures that each batch of building block meets consistent specifications, reducing the likelihood of failed reactions due to variable impurity profiles that might occur with lower-purity or undocumented alternative sources.

Quote Request

Request a Quote for methyl 4-amino-1H-indole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.